Stachybotrys microspora triprenyl phenol 7, commonly referred to as SMTP-7, is a complex natural compound produced by the fungus Stachybotrys microspora. This compound belongs to the class of synthetic organic compounds and is characterized by its intricate molecular structure, which includes five chiral centers. The absolute stereochemical configuration of SMTP-7 has been elucidated through advanced techniques such as microcrystal electron diffraction. SMTP-7 exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
SMPT acts as a linker molecule in ADCs. It facilitates the conjugation of a cytotoxic drug to a monoclonal antibody. The antibody recognizes and binds to specific antigens on the surface of cancer cells. Once inside the targeted cell, the cleavable disulfide bond releases the cytotoxic drug, exerting its therapeutic effect [].
SMPT is a valuable tool in scientific research due to its function as a heterobifunctional cross-linker. This means it possesses two different reactive groups, allowing it to covalently link two distinct molecules together.
This dual functionality enables SMPT to effectively bridge molecules with different functional groups, facilitating various research applications:
SMPT is frequently employed in the creation of immunotoxins, which are potent molecules combining an antibody and a toxin. The antibody specifically targets a cancer cell, while the toxin delivers the cytotoxic payload. SMPT covalently links the antibody (amine group) to the toxin (sulfhydryl group), enabling targeted delivery of the toxin to the cancer cells.
SMPT can be utilized to conjugate various proteins for research purposes. By linking proteins with different functionalities, researchers can investigate protein-protein interactions, enzyme activity, and other biochemical processes.
SMPT incorporates a cleavable disulfide bond in its structure. This bond can be broken under specific reducing conditions, allowing researchers to control the release of the linked molecule or study the stability of the conjugate.
Compared to other cross-linkers lacking a cleavable bond, SMPT offers enhanced in vivo stability. This is attributed to the presence of a methyl group and a benzene ring near the disulfide bond, hindering its spontaneous breakage within the body.
The biological activity of SMTP-7 is multifaceted. It has demonstrated thrombolytic, anti-inflammatory, and antioxidant properties. These effects are particularly relevant for its consideration as a clinical anti-thrombotic agent, especially in the context of stroke treatment. The compound's ability to modulate key biochemical pathways positions it as a promising candidate for developing novel therapeutic interventions targeting cardiovascular diseases and related disorders .
The synthesis of SMTP-7 can be approached through various organic synthesis techniques. While specific synthetic routes have not been extensively documented in public literature, it is generally derived from natural sources or synthesized using multi-step organic reactions that involve complex transformations typical of triprenyl phenols. The synthesis may involve the use of chiral catalysts or reagents to ensure the correct stereochemistry is achieved due to the compound's multiple chiral centers .
SMTP-7 has potential applications in several fields:
Studies investigating the interactions of SMTP-7 with biological targets have revealed its capacity to modulate various pathways involved in thrombosis and inflammation. For instance, its role as a soluble epoxide hydrolase inhibitor suggests that it may influence fatty acid metabolism and inflammatory responses. Further research into its interaction with specific receptors or enzymes could elucidate additional therapeutic potentials and mechanisms of action .
SMTP-7 shares structural and functional similarities with several other compounds that exhibit biological activity. Below is a comparison highlighting its uniqueness:
Compound Name | Class | Key Activities | Unique Features |
---|---|---|---|
Orniplabin | Triprenyl phenol | Antitumor, anti-inflammatory | Related structure with distinct activity |
BIIB131 | Synthetic analog | Anti-thrombotic | Developed for specific therapeutic uses |
TMS-007 | Triprenyl phenol | Antioxidant, anti-inflammatory | Similar structure but different targets |
SMTP-7 is unique due to its specific stereochemical configuration and its demonstrated efficacy as both an anti-inflammatory and thrombolytic agent, distinguishing it from other triprenyl phenols which may not exhibit such a broad spectrum of activity .
The biosynthesis of SMTP compounds in S. microspora involves a sophisticated multi-step pathway with several key intermediates. The biosynthetic route combines two distinct pathways: the isoprene biosynthesis to produce farnesyl diphosphate, and the polyketide pathway to yield orsellinic acid. The docking of these two metabolites forms the triprenyl phenol precursor, grifolic acid, which can be converted into various triprenyl phenol metabolites through different cyclization mechanisms.
Recent research has elucidated that SMTP biosynthesis is regulated by at least three distinct mechanisms:
The SMTP biosynthetic pathway involves several critical intermediates. Initially, pri-SMTP (primary SMTP) is formed in particular septate mycelia of S. microspora when grown under specific nutritional conditions. This formation is significantly regulated by nitrogen and carbon sources - pri-SMTP accumulates substantially when the fungus is grown on potassium nitrate (KNO₃) as a nitrogen source, but minimal accumulation occurs when ammonia (NH₄Cl) is used instead.
The conversion of pri-SMTP to pre-SMTP is catalyzed by an enzyme designated as pri-SMTP oxidase, which appears to be constitutively expressed. Interestingly, while the enzyme is always present, the oxidation reaction is accelerated only when a primary amine is available in the environment. This represents a unique regulatory mechanism where the substrate consumption is controlled by the availability of the reagent (amine) needed for the subsequent reaction step.
The final and perhaps most distinctive step in SMTP biosynthesis is a non-enzymatic reaction between pre-SMTP and a primary amine. Pre-SMTP contains an o-phthalaldehyde moiety that readily reacts with primary amines to form the corresponding SMTP congener. This reaction explains the remarkable diversity of SMTP congeners observed in nature, as different amines result in different N-linked side chains in the final SMTP structure.
Table 1: Regulatory Mechanisms in SMTP Biosynthesis
Regulatory Mechanism | Description | Nutrient Conditions | Effect |
---|---|---|---|
pri-SMTP formation | Initial precursor synthesis | KNO₃ (non-preferred N source) | High accumulation |
NH₄Cl (preferred N source) | Low accumulation | ||
Sucrose (C source) | Required for synthesis | ||
myo-Inositol (alternative C) | No synthesis | ||
Compartmentalization | Localization in specific septate cells | Controls spatial distribution of synthesis | |
Amine-regulated oxidation | Conversion of pri-SMTP to pre-SMTP | Presence of primary amines | Accelerated oxidation |
Absence of primary amines | Slow oxidation |
The structural characteristics of these intermediates have been well-established. Pri-SMTP exhibits tautomerism and has a distinctive structure that enables its oxidation to pre-SMTP. Pre-SMTP contains two aldehyde groups in the chroman moiety, making it highly reactive toward primary amines. This reactivity is crucial for the final step in SMTP biosynthesis and provides a foundation for the diversity of SMTP congeners observed.
Recent advances in synthetic chemistry have enabled the total synthesis of several SMTP congeners, most notably SMTP-7, one of the most pharmacologically potent members of this family. The first total synthesis of SMTP-7 was recently reported, establishing an important milestone in SMTP research.
The synthetic strategy involved establishing the two pyran ring stereogenic centers and employing key reactions including a double reductive amination and a double lactam ring formation performed in flow conditions. The synthesis began with the isolation of (2R,3S)-trans-benzopyran intermediate (compound 7A) by chiral preparative SFC chromatography, which was then carried forward to produce SMTP-7. The analytical data for the synthetic SMTP-7, including ¹H and ¹³C NMR data, HPLC retention time, and UV spectrum, showed excellent agreement with those of natural SMTP-7, confirming the success of the synthesis.
The absolute stereochemistry of SMTP congeners was initially proposed as 8S, 9S configuration based on NMR techniques using the simplest congener, SMTP-0. However, more recent investigations utilizing a combination of NMR and crystallographic techniques proved an 8S, 9R configuration for stachybotrin C, an analog of SMTP. This finding led to the revision of the stereochemistry for all SMTP congeners to 8S, 9R configuration.
Table 2: Important Synthetic Milestones for SMTP Compounds
For comparison, the synthesis of related compounds like tylophorine has employed different strategies. For instance, the enantioselective synthesis of (S)-(+)-tylophorine utilized a copper(II)-catalyzed enantioselective intramolecular alkene carboamination as the key step to construct the chiral indolizidine ring. This approach differs significantly from SMTP synthesis strategies due to the structural differences between the two classes of compounds.
One of the most significant advances in SMTP research has been the development of methods to dramatically increase production yields through precursor amine feeding. Traditional cultivation of S. microspora produced relatively low yields of staplabin (approximately 24 mg/L of culture). However, researchers discovered that supplementing the culture medium with specific amines could dramatically enhance the production of corresponding SMTP congeners.
A groundbreaking approach involved using a poor medium in which amine compounds were restricted but contained a specific amine to be incorporated as the N-linked side chain. This precursor amine-feeding method enabled the production of large amounts (up to 10 g/L of culture) of specific SMTP congeners quite selectively. This represents more than a 400-fold increase in yield compared to traditional methods.
Research has shown that the timing of amine feeding is critical for optimizing production. Addition of precursor amines at days 0 to 3 of culture supported selective production, while supplementation after 5 days had little or no effect. The specific amine used also dramatically affects which SMTP congener is predominantly produced.
Table 3: Effect of Precursor Amine Feeding on SMTP Production
Precursor Amine | Primary SMTP Congener | Yield Increase | Optimal Feeding Time |
---|---|---|---|
5-Aminovaleric acid | Staplabin | 7-45 fold | Days 0-3 |
2-Aminoethanol | SMTP-1 | 7-45 fold | Days 0-3 |
Serine | SMTP-3 | 7-45 fold | Days 0-3 |
Phenylalanine | SMTP-4 | 7-45 fold | Days 0-3 |
Leucine | SMTP-5 | 7-45 fold | Days 0-3 |
Tryptophan | SMTP-6 | 7-45 fold | Days 0-3 |
Ornithine | SMTP-7 | 7-45 fold | Days 0-3 |
Lysine | SMTP-8 | 7-45 fold | Days 0-3 |
Nutritional conditions significantly impact SMTP production. Studies have demonstrated that pri-SMTP accumulation is optimal when S. microspora is grown with potassium nitrate as the nitrogen source and sucrose as the carbon source. Substituting these with ammonium chloride or myo-inositol drastically reduces or eliminates pri-SMTP production. This suggests that SMTP biosynthesis may be part of the nitrogen acquisition/assimilation strategy in S. microspora when growing on non-preferred nitrogen sources.
The compartmentalization of SMTP biosynthesis also plays a role in production optimization. Pri-SMTP accumulates in specific septate cells within the fungal mycelia, and these same compartments serve as sites for pre-SMTP generation and amine capturing to form the final SMTP compounds. Understanding this spatial regulation could potentially lead to further improvements in production strategies.
Stachybotrys microspora triprenyl phenol acts as a novel zymogen modulator that fundamentally alters plasminogen conformation to enhance its susceptibility to proteolytic activation [1]. The mechanism of action involves the modulation of plasminogen's structural configuration, transforming it from a tightly closed conformation to an activation-prone open state [2]. This conformational change is mediated through specific interactions with the kringle 5 domain of plasminogen, which serves as the critical binding site for Stachybotrys microspora triprenyl phenol action [3].
The native form of human plasminogen, known as glutamic acid-plasminogen, adopts a tight spiral conformation that renders it resistant to activation by plasminogen activators [4]. This closed conformation results from intramolecular interactions between the plasminogen-apple-nematode domain and kringle 5, specifically involving lysine-50, arginine-68, and arginine-70 of the plasminogen-apple-nematode domain [4]. Stachybotrys microspora triprenyl phenol disrupts these intramolecular interactions through a cofactor-dependent mechanism that requires the presence of phospholipids or unsaturated fatty acids such as oleic acid [3] [4].
Research findings demonstrate that Stachybotrys microspora triprenyl phenol-7 enhances urokinase-catalyzed plasminogen activation by approximately 100-fold when measured using chromogenic substrate assays [5]. The cofactor-dependent effects of Stachybotrys microspora triprenyl phenol are observed with plasminogen species containing kringle 5, including glutamic acid-plasminogen, lysine-plasminogen, and mini-plasminogen, but not with micro-plasminogen which lacks intact kringle 5 [3] [4]. Size-exclusion high-performance liquid chromatography analysis reveals that Stachybotrys microspora triprenyl phenol treatment advances the elution of both glutamic acid-plasminogen and lysine-plasminogen, indicating an increase in apparent molecular volume consistent with conformational opening [4].
Plasminogen Species | Kringle 5 Present | Stachybotrys microspora triprenyl phenol Response | Enhancement Factor |
---|---|---|---|
Glutamic acid-plasminogen | Yes | Strong activation enhancement | ~100-fold |
Lysine-plasminogen | Yes | Moderate activation enhancement | ~10-fold |
Mini-plasminogen | Yes | Activation enhancement observed | Variable |
Micro-plasminogen | No | No activation enhancement | None |
The conformational modulation mechanism involves a multi-step process where cofactor molecules bind to a site in kringle 5 that partially overlaps with the aminohexyl site, modifying the plasminogen-apple-nematode domain to kringle 5 interaction [4]. This cofactor-modified conformation allows Stachybotrys microspora triprenyl phenol binding, which subsequently leads to large-scale conformational changes that enable robust fibrin binding and plasminogen activator-catalyzed activation [4].
Stachybotrys microspora triprenyl phenol significantly enhances the binding affinity of plasminogen to fibrin through conformational modulation, resulting in improved thrombolytic efficacy [1] [2]. The compound promotes plasminogen-fibrin binding for both glutamic acid-plasminogen and lysine-plasminogen forms, with greater enhancement observed for the former due to its initially tight conformation [4]. This enhanced binding is mediated through the exposure of lysine-binding sites within the kringle domains following conformational relaxation induced by Stachybotrys microspora triprenyl phenol [2].
Kinetic analysis demonstrates that Stachybotrys microspora triprenyl phenol treatment results in increased maximum velocity and slightly decreased Michaelis constant for plasminogen activation, leading to substantial increases in catalytic efficiency [5]. The enhancement of plasminogen activation is largely abolished in the presence of lysine analogs such as 6-aminohexanoic acid for glutamic acid-plasminogen, while lysine-plasminogen activation remains unaffected by these competitors [4]. This differential response confirms that Stachybotrys microspora triprenyl phenol acts through lysine-binding site interactions that are critical for fibrin localization.
In vivo studies using a rat pulmonary embolism model demonstrate that Stachybotrys microspora triprenyl phenol-7 enhances clot clearance rates by approximately 3-fold in the absence of exogenous plasminogen activator [5] [6]. The compound elevates plasma levels of plasmin-alpha-2-antiplasmin complex, an index of plasmin formation in vivo, by 1.5-fold in mice following intravenous administration at doses of 5 and 10 milligrams per kilogram [5] [6]. These findings indicate that Stachybotrys microspora triprenyl phenol promotes endogenous fibrinolytic activity through enhanced plasminogen localization and activation at fibrin surfaces.
Parameter | Control | Stachybotrys microspora triprenyl phenol Treatment | Enhancement Factor |
---|---|---|---|
Clot clearance rate | Baseline | 3-fold increase | 3.0x |
Plasmin-alpha-2-antiplasmin complex | Baseline | 1.5-fold increase | 1.5x |
Fibrin binding affinity | Baseline | Significantly enhanced | Variable |
Activation velocity | Baseline | 100-fold increase | 100x |
The thrombolytic mechanism differs fundamentally from direct plasminogen activators in that Stachybotrys microspora triprenyl phenol operates through an on-demand system that responds to the presence of fibrin and endogenous plasminogen activators [7]. This mechanism accounts for the compound's ability to promote thrombolysis while maintaining lower bleeding risks compared to conventional thrombolytic agents [7] [8]. The progressive restoration of blood flow observed with Stachybotrys microspora triprenyl phenol treatment contrasts with the rapid reperfusion seen with tissue-type plasminogen activator, suggesting a more controlled fibrinolytic process [8].
Stachybotrys microspora triprenyl phenol plays a distinct role in both physiological and pathological fibrinolysis by enhancing the natural regulatory mechanisms of plasminogen activation while maintaining spatial and temporal control [1] [9]. Under physiological conditions, the compound promotes localized fibrinolysis through enhanced plasminogen-fibrin binding and subsequent activation by endogenous plasminogen activators, thereby supporting the body's natural hemostatic balance [4] [9].
In pathological thrombotic conditions, Stachybotrys microspora triprenyl phenol demonstrates therapeutic efficacy by promoting clot dissolution while preserving normal hemostatic function [8] [9]. Studies in embolic stroke models reveal that Stachybotrys microspora triprenyl phenol-7 decreases infarct size, neurological deficits, and edema while exhibiting a wider therapeutic time window compared to conventional thrombolytic agents [8]. The compound progressively restores blood flow and suppresses hemorrhagic transformation, which contrasts with the bleeding complications associated with direct plasminogen activators [8].
The physiological relevance of Stachybotrys microspora triprenyl phenol action is supported by its dependence on naturally occurring cofactors such as phospholipids and unsaturated fatty acids [3]. These cofactors are present in biological membranes and inflammatory environments, suggesting that the compound's activity is regulated by local tissue conditions. The requirement for cofactor interaction with kringle 5 ensures that plasminogen modulation occurs primarily in environments where fibrinolysis is physiologically appropriate [3] [4].
Condition Type | Plasminogen State | Stachybotrys microspora triprenyl phenol Effect | Clinical Relevance |
---|---|---|---|
Physiological | Normal circulation | Minimal activation | Preserved hemostasis |
Acute thrombosis | Localized at clot | Enhanced activation | Therapeutic benefit |
Inflammatory sites | Membrane-associated | Cofactor-dependent activation | Controlled response |
Bleeding risk areas | Normal tissue | Limited activation | Reduced complications |
Pathological fibrinolysis regulation by Stachybotrys microspora triprenyl phenol involves the integration of multiple signaling pathways beyond plasminogen modulation [1]. The compound exhibits anti-inflammatory properties through inhibition of soluble epoxide hydrolase, which contributes to the overall therapeutic efficacy in thrombotic conditions [1] [4]. This dual mechanism of action addresses both the thrombotic component through enhanced fibrinolysis and the inflammatory component through modulation of lipid mediator metabolism.
The role of Stachybotrys microspora triprenyl phenol in pathological conditions extends to various disease models including ischemic stroke, where the compound demonstrates neuroprotective effects beyond thrombolysis [8] [10]. The suppression of inflammatory cytokine expression and reduction of oxidative stress markers contribute to tissue protection during ischemic events [8]. These findings suggest that Stachybotrys microspora triprenyl phenol modulates fibrinolytic processes within a broader context of tissue homeostasis and inflammatory regulation.